molecular formula C15H13Cl2NO2 B5692326 3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide

3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide

Cat. No.: B5692326
M. Wt: 310.2 g/mol
InChI Key: MAPJFGCFANYKLQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxy-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H15Cl2NO2. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a benzamide moiety attached to a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-5-3-4-6-13(9)18-15(19)10-7-11(16)14(20-2)12(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPJFGCFANYKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with 2-methylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3,5-dichloro-4-methoxybenzoic acid.

    Reduction: Formation of 3,5-dichloro-4-methoxy-N-(2-methylphenyl)aniline.

    Substitution: Formation of this compound derivatives with different substituents.

Scientific Research Applications

3,5-Dichloro-4-methoxy-N-(2-methylphenyl)benzamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methoxybenzoic acid
  • 3,5-Dichloro-4-methoxy-N-(2-methylphenyl)aniline
  • 3,5-Dichloro-4-methoxy-N-(2-methylphenyl)thiourea

Uniqueness

3,5-Dichloro-4-methoxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of chlorine atoms, methoxy group, and benzamide moiety makes it a versatile compound for various research applications.

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